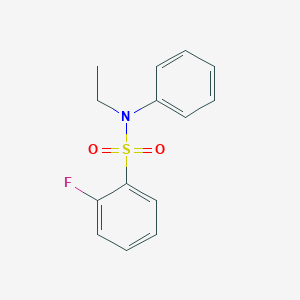
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of benzamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In drug discovery, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been used as a lead compound for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes in cells. For example, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In animal models, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects. N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has also been shown to modulate the activity of specific enzymes, such as HDACs, which play a role in gene expression and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, the development of novel N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide can be synthesized using several methods, including the reaction of 3,5-dimethylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide as a white solid with a melting point of 160-162°C.
Eigenschaften
Produktname |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Molekularformel |
C16H14F3NO |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-11(2)9-14(8-10)20-15(21)12-3-5-13(6-4-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
CSNLVWLLKQRZTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)


![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)



